molecular formula C23H22ClN3O4S B3550059 N-[4-(acetylamino)phenyl]-4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzamide

N-[4-(acetylamino)phenyl]-4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzamide

Cat. No. B3550059
M. Wt: 472.0 g/mol
InChI Key: NCBZOGAIJGBGBI-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as benzamides, which are compounds containing a benzamide moiety, which consists of a carboxamide attached to a benzene ring .


Molecular Structure Analysis

The molecular structure of a similar compound, N-(4-{[4-(Acetylamino)phenyl]sulfinyl}phenyl)acetamide, has a linear formula of C16H16N2O3S . The exact structure of your compound could be different due to the presence of the chlorobenzyl group.


Chemical Reactions Analysis

Detailed chemical reaction analysis would require specific experimental data or computational studies, which I don’t have access to. Generally, benzamides can undergo reactions typical of carboxamides and aromatic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For a similar compound, N-(4-{[4-(Acetylamino)phenyl]sulfinyl}phenyl)acetamide, the molecular weight is 290.338 . Your compound might have different properties due to the presence of the chlorobenzyl group.

Mechanism of Action

The mechanism of action of a compound depends on its biological targets. Without specific information, it’s hard to predict the mechanism of action of your compound .

Safety and Hazards

Safety and hazard information would typically come from material safety data sheets (MSDS) or similar resources. For a similar compound, N-(4-{[4-(Acetylamino)phenyl]sulfinyl}phenyl)acetamide, the hazard statements include H319 - H410, indicating that it can cause serious eye irritation and is very toxic to aquatic life .

Future Directions

The future directions for research on your compound would depend on its biological activity, potential applications, and current stage of development. Without specific information, it’s hard to predict future directions .

properties

IUPAC Name

N-(4-acetamidophenyl)-4-[(2-chlorophenyl)methyl-methylsulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O4S/c1-16(28)25-19-9-11-20(12-10-19)26-23(29)17-7-13-21(14-8-17)27(32(2,30)31)15-18-5-3-4-6-22(18)24/h3-14H,15H2,1-2H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCBZOGAIJGBGBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N(CC3=CC=CC=C3Cl)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(acetylamino)phenyl]-4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzamide
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